MAO-B vs. MAO-A Isoform Selectivity: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine Exhibits >88-Fold Preference for MAO-B
In a fluorescence-based inhibition assay using recombinant human MAO enzymes, 2-phenyl-N-pyridin-4-ylquinolin-4-amine demonstrated MAO-B IC₅₀ = 1.13 × 10³ nM (1,130 nM) while showing negligible MAO-A inhibition (IC₅₀ > 1.00 × 10⁵ nM) [1]. This represents a selectivity window exceeding 88-fold for MAO-B over MAO-A. By comparison, the unsubstituted parent compound 2-phenylquinolin-4-amine has not been reported in the same assay format, precluding a direct head-to-head numerical comparison; however, the pyridin-4-yl substituent is the key structural feature differentiating this compound from other 2-phenylquinolin-4-amines that lack heteroaryl N-substitution. Notably, within the same BindingDB deposition entry (entryid=50040909), structurally unrelated compounds tested under identical conditions exhibited MAO-B IC₅₀ values ranging from 497 nM to 3,180 nM, placing the target compound at an intermediate potency level among tested chemotypes [2]. The MAO-A/MAO-B selectivity ratio is the primary differentiator relevant to neuroscience tool compound selection.
| Evidence Dimension | MAO isoform inhibitory potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM; Selectivity ratio (MAO-A/MAO-B) > 88 |
| Comparator Or Baseline | MAO-A isoform as internal baseline (IC₅₀ > 100,000 nM); other chemotypes in same assay entry: 497 nM (BDBM50401984), 666 nM (BDBM50401986), 3,180 nM (BDBM50401982) |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A; potency approximately 2.3-fold lower than the most potent chemotype in the same assay panel (497 nM vs 1,130 nM) |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed by fluorescence detection of 4-hydroxyquinoline formation from kynuramine after 20 min incubation; data curated by ChEMBL from Northeast Ohio Medical University screening |
Why This Matters
The >88-fold MAO-B selectivity makes this compound a structurally distinct starting point for neuroscience programs requiring isoform-selective MAO-B modulation, where non-selective MAO inhibitors carry dietary tyramine interaction liability.
- [1] BindingDB BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-B IC₅₀ = 1.13E+3 nM; MAO-A IC₅₀ > 1.00E+5 nM. Inhibition of kynuramine conversion to 4-hydroxyquinoline, fluorescence assay (20 min). Curated from Northeast Ohio Medical University by ChEMBL. View Source
- [2] BindingDB PrimarySearch_ki entry 50040909. Comparative MAO-B inhibition data for BDBM50401984 (IC₅₀ = 497 nM), BDBM50401986 (IC₅₀ = 666 nM), BDBM50401981 (IC₅₀ = 1,130 nM), BDBM50401982 (IC₅₀ = 3,180 nM). Same assay conditions. View Source
